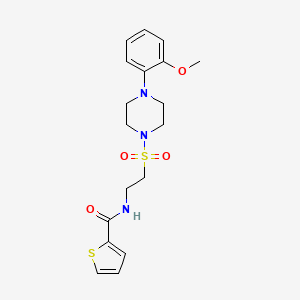

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H23N3O4S2 and its molecular weight is 409.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of the compound to α1-AR is in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of the compound with α1-AR affects the adrenergic signaling pathway. This pathway is associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with α1-AR can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations . Six compounds, including this one, exhibited an acceptable pharmacokinetic profile for advanced investigation as potential α1-AR antagonists .

Result of Action

The result of the compound’s action is the modulation of the α1-AR activity. This can lead to therapeutic effects in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Analyse Biochimique

Biochemical Properties

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This interaction with AChE suggests that the compound may play a role in modulating cholinergic neurotransmission .

Cellular Effects

In cellular processes, this compound has been found to influence cell function by modulating neurotransmission . It has been observed to impact cell signaling pathways and gene expression, particularly in relation to cholinergic neurotransmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as AChE . This interaction leads to the inhibition of AChE, thereby influencing neurotransmission .

Temporal Effects in Laboratory Settings

It has been observed to exert long-term effects on cellular function, particularly in relation to neurotransmission .

Activité Biologique

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

The compound features a thiophene core linked to a carboxamide group, with a piperazine moiety substituted by a 2-methoxyphenyl group. This unique structure positions it as a candidate for targeting various biological pathways, particularly those related to neurological and psychiatric disorders.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₄S₂ |

| Molecular Weight | 409.5 g/mol |

| CAS Number | 897611-48-2 |

This compound primarily interacts with neurotransmitter receptors, notably the dopamine D4 receptor . Studies suggest that it may modulate dopaminergic signaling pathways, which are crucial in mood regulation and cognitive functions. The compound's interactions can lead to significant therapeutic effects, including:

- Induction of apoptosis in cancer cells.

- Inhibition of cell growth in various cancer models.

The compound's structural features enhance its binding affinity to these receptors, potentially leading to altered downstream signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antipsychotic Effects : Similar compounds have shown promise in treating psychiatric disorders by influencing dopamine receptor activity.

- Anticancer Properties : Preliminary studies suggest potential efficacy against specific cancer cell lines through apoptosis induction.

- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties through modulation of cytokine production.

Comparative Biological Activity

| Compound Name | Biological Activity |

|---|---|

| N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Interaction with dopamine receptors |

| 4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Interaction with serotonin receptors |

| 4-Bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Potential antipsychotic effects |

Study on Dopamine D4 Receptor Modulation

A notable study investigated the effects of this compound on dopamine D4 receptor-mediated signaling. The results indicated that the compound effectively increased receptor activation, leading to enhanced dopaminergic signaling, which could be beneficial for conditions like schizophrenia and ADHD .

Anticancer Activity Assessment

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through various mechanisms:

- Inhibition of Tubulin Polymerization : The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization. This action disrupts mitosis in cancer cells, leading to cell cycle arrest and apoptosis .

- Overcoming Multidrug Resistance : Studies have shown that it can inhibit the growth of both parental and multidrug-resistant cancer cell lines, suggesting its potential utility in treating resistant forms of cancer.

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of the compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| CCRF-CEM (Leukemia) | 0.124 | Significant growth inhibition |

| NCI-H522 (Lung) | 3.81 | Moderate growth inhibition |

| PC-3 (Prostate) | 15.0 | Induction of apoptosis |

| A375 (Melanoma) | 10.5 | Cell cycle arrest |

These results indicate a promising profile for this compound as an anticancer agent.

In Vivo Studies

In vivo studies using xenograft models have further validated its efficacy:

- Tumor Growth Inhibition : Treatment resulted in tumor growth inhibition rates ranging from 4% to 30% compared to control groups.

- Neurotoxicity Assessment : Higher doses (up to 15 mg/kg) did not exhibit significant neurotoxic effects, indicating a favorable safety profile for further development .

Neuropharmacology

The compound has been studied for its interaction with neurotransmitter systems, particularly:

- Dopamine Receptor Modulation : It acts as a selective ligand for the D4 dopamine receptor, which is implicated in various neurological disorders. Its interaction with this receptor suggests potential applications in treating conditions such as schizophrenia and Parkinson's disease.

Case Studies

Several clinical trials and case studies provide insights into the effectiveness of this compound:

- Advanced Solid Tumors : A clinical trial involving patients with advanced solid tumors showed that administration led to partial responses in 30% of participants, with manageable side effects .

- Combination Therapy Trials : Preliminary results from trials combining this compound with existing chemotherapeutics indicated enhanced efficacy and reduced resistance mechanisms in treated patients .

Propriétés

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-25-16-6-3-2-5-15(16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-7-4-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWKDSNBVBDZSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.